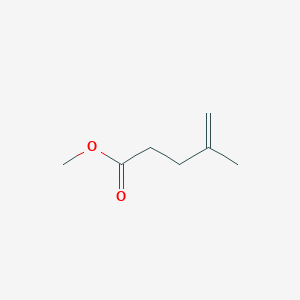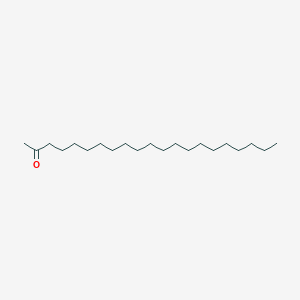
1,2-Bis(triethylsilyl)ethane
概要
説明
1,2-Bis(triethylsilyl)ethane is an organosilicon compound with the molecular formula C14H34Si2. It is a derivative of ethane where each hydrogen atom on the carbon atoms is replaced by a triethylsilyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(triethylsilyl)ethane can be synthesized through the reaction of ethylene with triethylsilane in the presence of a catalyst. The reaction typically involves the use of a platinum or palladium catalyst to facilitate the addition of triethylsilane to the ethylene molecule. The reaction conditions often include:
- Temperature: 50-100°C
- Pressure: 1-5 atm
- Solvent: Toluene or hexane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,2-Bis(triethylsilyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The triethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine are used under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Simpler silane compounds
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
1,2-Bis(triethylsilyl)ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a protecting group for functional groups in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 1,2-Bis(triethylsilyl)ethane involves its ability to form stable bonds with various substrates. The triethylsilyl groups provide steric hindrance, which protects the core ethane structure from unwanted reactions. This stability makes it an ideal candidate for use in various chemical processes and applications.
類似化合物との比較
Similar Compounds
1,2-Bis(trimethylsilyl)ethane: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups.
1,2-Bis(triethoxysilyl)ethane: Contains triethoxysilyl groups, making it more reactive towards hydrolysis.
1,2-Bis(trimethoxysilyl)ethane: Similar to 1,2-Bis(triethoxysilyl)ethane but with trimethoxysilyl groups.
Uniqueness
1,2-Bis(triethylsilyl)ethane is unique due to its larger triethylsilyl groups, which provide greater steric protection and stability compared to its trimethyl and triethoxysilyl counterparts. This makes it particularly useful in applications where stability and resistance to hydrolysis are crucial.
特性
IUPAC Name |
triethyl(2-triethylsilylethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUKNLMPJJFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CC[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503950 | |
| Record name | (Ethane-1,2-diyl)bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-15-0 | |
| Record name | (Ethane-1,2-diyl)bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)
![2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B3049925.png)









![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)

